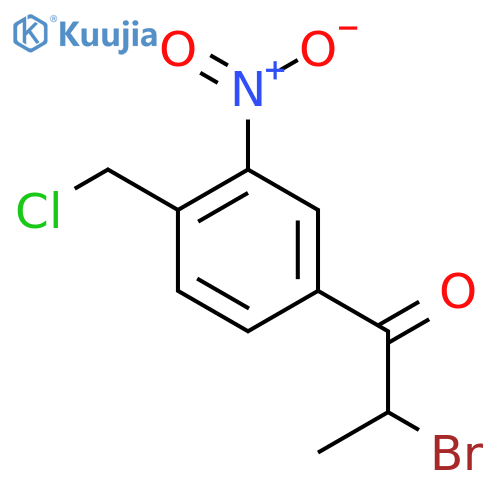Cas no 1803885-30-4 (2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one)

2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one
-
- インチ: 1S/C10H9BrClNO3/c1-6(11)10(14)7-2-3-8(5-12)9(4-7)13(15)16/h2-4,6H,5H2,1H3
- InChIKey: QWBMEZALKUAHBW-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(CCl)=C(C=1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 282
- トポロジー分子極性表面積: 62.9
- 疎水性パラメータ計算基準値(XlogP): 3
2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013342-500mg |
2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one |
1803885-30-4 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013013342-1g |
2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one |
1803885-30-4 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
| Alichem | A013013342-250mg |
2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one |
1803885-30-4 | 97% | 250mg |
494.40 USD | 2021-06-25 |
2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-oneに関する追加情報
Introduction to 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one (CAS No. 1803885-30-4)
2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one (CAS No. 1803885-30-4) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology due to its versatile structural features and potential applications in drug discovery. This compound, characterized by a brominated propanone core linked to a nitro-substituted aromatic ring, presents an intriguing scaffold for further chemical manipulation and biological evaluation.
The molecular structure of 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one encompasses several key functional groups that make it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the alpha position relative to the carbonyl group allows for selective transformations such as cross-coupling reactions, while the chloromethyl group on the aromatic ring provides a site for nucleophilic addition reactions. Additionally, the nitro group introduces electronic and steric effects that can influence the reactivity and binding properties of the compound.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The nitroaromatic portion of 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one has been studied for its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory or antioxidant properties, making it a promising candidate for further investigation.
One of the most compelling aspects of 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one is its utility as a building block in medicinal chemistry. The combination of bromine and chloromethyl functionalities allows chemists to construct more elaborate structures through sequential reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while nucleophilic substitution reactions can be used to replace the chloromethyl moiety with other bioactive moieties. These transformations open up numerous possibilities for generating novel compounds with tailored biological activities.
Recent advancements in computational chemistry have also facilitated the design of derivatives of 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one with enhanced pharmacokinetic profiles. Molecular modeling studies have identified key structural features that can improve solubility, metabolic stability, and target binding affinity. By leveraging these insights, researchers are able to optimize synthetic routes and develop more effective drug candidates.
The role of 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one in drug discovery is further underscored by its potential applications in developing treatments for neurological disorders. The nitroaromatic moiety is known to interact with neurotransmitter systems, suggesting that this compound may modulate synaptic transmission or receptor activity. Further research is needed to fully elucidate its mechanisms of action, but initial findings are encouraging.
Another area where 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one shows promise is in the development of antiviral agents. The structural features of this compound allow it to mimic natural substrates or inhibitors of viral enzymes, thereby interfering with viral replication cycles. Current studies are focused on identifying optimal conditions for synthesizing analogs that exhibit potent antiviral activity while minimizing off-target effects.
The synthesis of 2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one itself presents an interesting challenge due to the need for precise functionalization at multiple positions. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve high yields and purity levels. These techniques not only enhance efficiency but also allow for greater control over regioselectivity and stereochemistry.
In conclusion,2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one (CAS No. 1803885-30-4) represents a significant advancement in medicinal chemistry research. Its unique structural features make it a valuable tool for developing new therapeutic agents across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in pharmaceutical innovation.
1803885-30-4 (2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one) 関連製品
- 6595-45-5(1-(1H-1,2,3-Triazol-4-yl)ethanone)
- 1704121-67-4(2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)
- 2138016-02-9(2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro-)
- 2472466-16-1(4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl)-)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 514-78-3(canthaxanthin)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 1860017-24-8(4,4-Dimethyl-1-(5-methylthiophen-3-yl)pentane-1,3-dione)
- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)
- 25825-31-4(5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol)




